2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
, for instance, have been found to show anti-inflammatory activity comparable to that of standard ibuprofen Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure combines a sulfonamide moiety with a thiazole and pyridine ring, suggesting a diverse range of biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Sulfonamide Group : Known for antibacterial properties.
- Thiazole Ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
- Pyridine Substituent : Often involved in interactions with biological targets due to its nitrogen atom.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
NCI-H460 | 42.30 | Inhibition of cell proliferation |
A549 | 26.00 | Cell cycle arrest |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising potential as an anticancer agent.
Antimicrobial Activity
The sulfonamide component is known for its antimicrobial properties. Compounds in this class often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Preliminary studies demonstrate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Apoptosis Induction
The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is critical for its anticancer efficacy.
Inhibition of Enzymatic Activity
As a sulfonamide derivative, it likely interferes with bacterial folate synthesis pathways. This inhibition is vital for its antimicrobial properties.
Case Studies and Research Findings
- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 12 µM to 42 µM across different lines . The research highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 25 µg/mL . This suggests potential use in treating infections caused by resistant strains.
- In Vivo Studies : Animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models, further supporting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-7-18-16(4)23-20(26-18)17-6-5-8-21-12-17/h5-6,8,10-12,22H,7,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTSZLHGYGPEHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.